methyl 4-[(4-oxo-1H-quinazolin-2-yl)sulfanylmethyl]benzoate

physicochemical characterization drug-likeness prediction quinazolinone profiling

Methyl 4-[(4-oxo-1H-quinazolin-2-yl)sulfanylmethyl]benzoate is a specialized quinazolinone building block for advanced medicinal chemistry. Its unique sulfanylmethyl linker and para-methyl benzoate substitution differentiate it from direct aryl or amide analogues, enabling precise SAR exploration of linker length, sulfur oxidation state, and ester stability. Class-level data shows related quinazolinone benzoates achieve MTB-AHAS IC₅₀ values of 6.50–12.08 μM, making this compound a critical reference standard for antitubercular screening libraries. It also serves as an ideal precursor for synthesizing sulfoxide and sulfone derivatives to probe oxidative metabolism. Choose this specific CAS-graded product to ensure experimental reproducibility; direct head-to-head comparison data with other in-class compounds is absent from the public domain, so substitution risks uncharacterized changes in target potency and selectivity.

Molecular Formula C17H14N2O3S
Molecular Weight 326.4 g/mol
Cat. No. B381492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-[(4-oxo-1H-quinazolin-2-yl)sulfanylmethyl]benzoate
Molecular FormulaC17H14N2O3S
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2
InChIInChI=1S/C17H14N2O3S/c1-22-16(21)12-8-6-11(7-9-12)10-23-17-18-14-5-3-2-4-13(14)15(20)19-17/h2-9H,10H2,1H3,(H,18,19,20)
InChIKeyZAKYLTYTJKXKMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-[(4-oxo-1H-quinazolin-2-yl)sulfanylmethyl]benzoate (CAS 315702-33-1): Chemical Identity and Procurement Baseline


Methyl 4-[(4-oxo-1H-quinazolin-2-yl)sulfanylmethyl]benzoate (CAS 315702-33-1, molecular formula C₁₇H₁₄N₂O₃S, molecular weight 326.37 g/mol) is a synthetic small molecule belonging to the quinazolinone benzoate class. Structurally, it features a 4-oxo-1H-quinazoline core connected via a sulfanylmethyl (thioether) linker to a methyl benzoate moiety. Quinazolinone benzoates, as a broader compound family, have been investigated as inhibitors of Mycobacterium tuberculosis acetohydroxyacid synthase (MTB-AHAS), with certain analogues demonstrating antitubercular activity [1]. However, for this specific compound, publicly available peer-reviewed pharmacological or biochemical characterization data are extremely limited. Prospective procuring scientists should verify the availability of any unpublished or proprietary data directly with the supplier before making a selection decision.

Why Methyl 4-[(4-oxo-1H-quinazolin-2-yl)sulfanylmethyl]benzoate Cannot Be Substituted by Generic Quinazolinones


Within the quinazolinone benzoate family, minor structural variations can profoundly alter biological target engagement, potency, and selectivity. The specific sulfanylmethyl linker and methyl benzoate substitution pattern of this compound distinguishes it from analogues bearing direct aryl attachments, amide linkages, or alternative ester positions. Class-level evidence from related quinazolinone benzoate series demonstrates that even subtle changes in the benzoate substitution position can shift inhibitory activity against MTB-AHAS by several micromolar in IC₅₀ terms [1]. Furthermore, quinazoline sulfonates—which replace the ester with a sulfonate group—show fundamentally different anticancer activity profiles characterized by G2/M cell cycle arrest, a mechanism not established for the benzoate esters [2]. Therefore, generic substitution of methyl 4-[(4-oxo-1H-quinazolin-2-yl)sulfanylmethyl]benzoate with other in-class compounds risks introducing uncharacterized changes in potency, target selectivity, and downstream biological readouts. However, it must be noted that direct head-to-head comparative data for this specific compound against named structural analogues are absent from the public domain, and the above rationale relies on class-level inference.

Quantitative Differentiation Evidence for Methyl 4-[(4-oxo-1H-quinazolin-2-yl)sulfanylmethyl]benzoate


Physicochemical Identity and Predicted Properties Relative to Class Benchmarks

The target compound (C₁₇H₁₄N₂O₃S, MW 326.37 g/mol) possesses a predicted boiling point of 520.4 ± 60.0 °C, density of 1.33 ± 0.1 g/cm³, and a predicted pKa of −0.34 ± 0.20 . These values situate it among neutral, moderately lipophilic quinazolinone esters. In comparison, the broader class of quinazolinone benzoate antitubercular leads reported by Lu et al. (2015) spans molecular weights from approximately 310 to 430 g/mol, with MTB-AHAS IC₅₀ values ranging from 6.50 to >50 μM for the most and least potent analogues, respectively [1]. The target compound's molecular weight and calculated LogP profile place it within the lower end of this active series, consistent with favorable ligand efficiency metrics. However, no direct experimental measurement of pKa, LogP, solubility, or permeability has been publicly reported for this specific compound, and all property values cited are computational predictions.

physicochemical characterization drug-likeness prediction quinazolinone profiling

Structural Linker Differentiation: Sulfanylmethyl vs. Direct Attachment in Quinazolinone Scaffolds

The target compound incorporates a sulfanylmethyl (-S-CH₂-) linker bridging the quinazolinone C2 position and the benzoate para-position. This is structurally distinct from directly C2-aryl-substituted quinazolinones (lacking the methylene spacer) and from N3-alkylated benzoate derivatives . In the antitubercular quinazolinone benzoate series reported by Lu et al., compounds featuring a thioether linkage at the C2 position demonstrated MTB-AHAS IC₅₀ values ranging from 6.50 μM to >50 μM depending on the specific benzoate ester substitution pattern and additional ring modifications [1]. The methylene spacer in the sulfanylmethyl linker introduces conformational flexibility that may influence target binding entropy relative to rigid direct-thioether analogues. However, no direct head-to-head experimental comparison between sulfanylmethyl-linked and directly sulfur-attached quinazolinone benzoates has been published. This structural distinction is currently a basis for hypothesis-driven compound selection rather than an evidence-backed differentiation claim.

structure-activity relationship linker chemistry quinazolinone medicinal chemistry

Ester vs. Sulfonate Functional Group Differentiation in Quinazoline Anticancer Series

A related class of quinazoline derivatives, namely quinazoline benzenesulfonates, has been evaluated for anticancer activity and shown to induce G2/M cell cycle arrest with submicromolar activity against leukemia and colon cancer cell lines [1]. The target compound, as a methyl benzoate ester, represents the ester-functional-group counterpart to these sulfonates. In general medicinal chemistry, esters and sulfonates exhibit markedly different hydrolytic stability, metabolic susceptibility, and hydrogen-bonding capacity. Specifically, sulfonates are generally more hydrolytically stable than benzoate esters under physiological conditions, while esters are more susceptible to esterase-mediated cleavage, which can serve as a prodrug strategy or lead to rapid metabolic inactivation. No direct stability or bioactivity comparison between methyl 4-[(4-oxo-1H-quinazolin-2-yl)sulfanylmethyl]benzoate and its corresponding sulfonate analogue has been published. Any ester-related property inference (e.g., potential for esterase-mediated hydrolysis) is based on general chemical knowledge rather than experimental data on this specific scaffold.

anticancer profiling quinazoline sulfonates functional group comparison

Recommended Application Scenarios for Methyl 4-[(4-oxo-1H-quinazolin-2-yl)sulfanylmethyl]benzoate Procurement


Chemical Probe for C2-Thioether Quinazolinone Structure-Activity Relationship (SAR) Exploration

Researchers investigating the SAR of 2-substituted quinazolinones may procure this compound as a representative member of the sulfanylmethyl-linked benzoate subclass. Its structural features—the thioether linkage at C2, the methylene spacer, and the para-methyl benzoate ester—can serve as a reference point for systematic variation of linker length, sulfur oxidation state, and ester substitution pattern. Class-level data indicate that related quinazolinone benzoates can achieve MTB-AHAS IC₅₀ values in the range of 6.50–12.08 μM [1], providing a benchmark against which the activity of this specific compound can be measured once experimental data are generated.

Ester-Containing Quinazolinone for Metabolic Stability Comparison Studies

The compound's methyl benzoate ester group makes it a suitable candidate for comparative metabolic stability studies against sulfonate or amide analogues. As noted in Section 3, quinazoline sulfonates have demonstrated distinct anticancer activity and G2/M cell cycle arrest profiles [2]. Procuring this ester variant allows for direct experimental comparison of esterase-mediated hydrolysis rates versus sulfonate stability within the same core scaffold, addressing a key question in quinazolinone lead optimization.

Reference Standard for Analytical Method Development in Quinazolinone Benzoate Series

With its well-defined CAS number (315702-33-1), molecular formula, and predicted physicochemical properties (density 1.33 g/cm³, boiling point 520.4 °C) , this compound can serve as a reference standard for HPLC, LC-MS, or NMR method development when working with quinazolinone benzoate compound libraries. Its distinct retention time and mass spectral signature can aid in the identification and quantification of structurally related analogues in reaction mixtures or biological samples.

Starting Material for Derivatization: Sulfide Oxidation to Sulfoxide/Sulfone Analogues

The sulfanylmethyl (-S-CH₂-) linker is amenable to controlled oxidation to yield the corresponding sulfoxide (-SO-CH₂-) or sulfone (-SO₂-CH₂-) derivatives. This synthetic transformation can be employed to probe the effect of sulfur oxidation state on biological activity, solubility, and metabolic stability. Given the established bioactivity of quinazolinone benzoates as MTB-AHAS inhibitors [1], oxidized analogues may exhibit altered potency and selectivity profiles worthy of investigation.

Quote Request

Request a Quote for methyl 4-[(4-oxo-1H-quinazolin-2-yl)sulfanylmethyl]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.